molecular formula C18H16ClN3O2 B10916670 1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10916670
M. Wt: 341.8 g/mol
InChI Key: IMNKDLVYGYYZPC-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenoxy)methyl]-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenoxy)methyl]-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with 4-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization to form the pyrazole ring, followed by acylation with a suitable carboxylic acid derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenoxy)methyl]-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[(4-Chlorophenoxy)methyl]-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenoxy)methyl]-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a pyrazole ring.

    4-[(3-Chlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene: Contains a nitrobenzene ring and a sulfanyl group.

Uniqueness

1-[(4-Chlorophenoxy)methyl]-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-13-2-6-15(7-3-13)20-18(23)17-10-11-22(21-17)12-24-16-8-4-14(19)5-9-16/h2-11H,12H2,1H3,(H,20,23)

InChI Key

IMNKDLVYGYYZPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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